molecular formula C7H3Cl2F2NO2 B1413253 2,6-Dichloro-4-nitrobenzodifluoride CAS No. 1803801-68-4

2,6-Dichloro-4-nitrobenzodifluoride

Cat. No.: B1413253
CAS No.: 1803801-68-4
M. Wt: 242 g/mol
InChI Key: DKMZKGGYLXKQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-nitrobenzodifluoride is a synthetic organic compound belonging to the family of nitroaromatic compounds. It is widely used in various industrial applications, including the manufacturing of dyes, pesticides, and pharmaceuticals. This compound is also utilized as a herbicide and fungicide in agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Dichloro-4-nitrobenzodifluoride typically involves the halogenation of p-Chlorobenzotrifluoride followed by nitration. The process begins with the chlorination of p-Chlorobenzotrifluoride using chlorine gas in the presence of a catalyst such as iron(III) chloride. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the recovery of unreacted starting materials and by-products, which are recycled back into the reaction to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-nitrobenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Reduction: The major product is 2,6-Dichloro-4-aminobenzodifluoride.

Scientific Research Applications

2,6-Dichloro-4-nitrobenzodifluoride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential use in developing new therapeutic agents.

    Industry: It is used in the production of pesticides and herbicides, contributing to agricultural productivity.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-nitrobenzodifluoride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzymatic activity, leading to various biochemical effects . The compound’s nitro group is particularly reactive and can undergo redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-nitroaniline: Another nitroaromatic compound with similar applications in agriculture and industry.

    2,6-Dichloro-4-nitrophenol: Used as an intermediate in the synthesis of other organic compounds.

Uniqueness

2,6-Dichloro-4-nitrobenzodifluoride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its difluoride groups make it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in various industrial applications.

Properties

IUPAC Name

1,3-dichloro-2-(difluoromethyl)-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-4-1-3(12(13)14)2-5(9)6(4)7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMZKGGYLXKQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-nitrobenzodifluoride
Reactant of Route 2
2,6-Dichloro-4-nitrobenzodifluoride
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-4-nitrobenzodifluoride
Reactant of Route 4
2,6-Dichloro-4-nitrobenzodifluoride
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-4-nitrobenzodifluoride
Reactant of Route 6
2,6-Dichloro-4-nitrobenzodifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.